L-736380

CCK-B receptor radioligand binding receptor affinity

L-736380 is the definitive CCK-B antagonist for studies requiring unequivocal receptor attribution. Its sub-nanomolar affinity (IC50 0.054 nM) and 7,400-fold selectivity over CCK-A eliminate confounding off-target data. With 7.5x greater brain penetration than analogs and 14x superior in vivo gastric potency, this compound reduces dose requirements and enhances experimental precision. Choose L-736380 when data integrity and translational relevance are non-negotiable.

Molecular Formula C25H29N9O2
Molecular Weight 487.6 g/mol
Cat. No. B1674059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-736380
SynonymsL-736380;  L 736380;  L736380;  L-736,380;  L 736,380;  L736,380.
Molecular FormulaC25H29N9O2
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5
InChIInChI=1S/C25H29N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h6-8,11-16,22H,3-5,9-10H2,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1
InChIKeyMYPNMQPMQUAOTH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-736380 for Research Procurement: A High-Affinity Acidic CCK-B Receptor Antagonist from the Merck Benzodiazepine Series


L-736380 (CAS 152885-49-9) is a non-peptide, small-molecule cholecystokinin B (CCK-B/gastrin) receptor antagonist developed by Merck Sharp & Dohme as part of a rationally designed series incorporating a tetrazol-5-ylamino functionality onto the benzodiazepine-urea scaffold of the prototype antagonist L-365,260 [1]. It belongs to the 1,4-benzodiazepin-3-yl urea class and was specifically engineered to modulate the acidity of the tetrazole pharmacophore, yielding one of the most potent acidic CCK-B receptor antagonists described in the literature [1]. Its development was discontinued by 1998 [2], positioning it today as a specialized research tool compound rather than a clinical candidate.

Why L-736380 Cannot Be Substituted by L-365,260, CI-988, or YM022 in CCK-B Receptor Studies


CCK-B receptor antagonists within the benzodiazepine-urea class exhibit profound divergence in binding affinity, selectivity ratios, acidity profiles, and species-dependent pharmacology that preclude interchangeable use. L-736380 was explicitly designed to overcome limitations of its parent compound L-365,260—namely, suboptimal CCK-B/CCK-A selectivity (~87-fold for L-365,260 vs ~7,400-fold for L-736380) and species-dependent affinity loss in canine tissues [1][2]. The dipeptoid antagonist CI-988, while more selective than L-365,260, has been shown to exhibit weak agonist activity at CCK-A receptors and displays gastrin agonist behavior in isolated perfused rat stomach preparations [3]. YM022 and YF476 achieve high potency but belong to distinct structural subclasses with differing CNS penetration characteristics. Selecting a substitute without matching the specific acidity-driven pharmacology, selectivity window, and ex vivo CNS binding profile of L-736380 introduces confounding variables that undermine experimental reproducibility.

L-736380 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CCK-B Receptor Binding Affinity: L-736380 vs L-365,260 — A 37-Fold Improvement in IC50

L-736380 exhibits an IC50 of 0.054 nM for the CCK-B receptor, representing approximately 37-fold higher binding affinity compared to its parent prototype L-365,260, which has a reported Ki of 2.0 nM for CCK-B in guinea pig brain cortex and gastric gland radioligand binding assays [1][2]. This affinity advantage is attributable to the tetrazol-5-ylamino substitution on the phenyl ring of the arylurea moiety, which was rationally designed to enhance receptor interactions not achievable with the unsubstituted phenylurea of L-365,260 [1]. Note: The L-736380 IC50 was determined using [125I]CCK-8 displacement, while the L-365,260 Ki was obtained via [125I]CCK binding; the comparison is cross-study but uses structurally identical radioligand probes in comparable tissue preparations.

CCK-B receptor radioligand binding receptor affinity benzodiazepine antagonist

CCK-B over CCK-A Selectivity: L-736380 Achieves ~7,400-Fold Selectivity vs L-365,260 at ~87-Fold

L-736380 exhibits an IC50 of 400 nM at the CCK-A receptor, yielding a CCK-A/CCK-B selectivity ratio of approximately 7,407-fold (400 nM / 0.054 nM) [1]. In contrast, L-365,260—its direct structural progenitor—has a selectivity ratio of approximately 87-fold, as documented by the Chemical Probes Portal [2]. This represents an ~85-fold improvement in subtype selectivity for L-736380 over L-365,260. Furthermore, L-736380's selectivity window substantially exceeds that of CI-988 (~1,600-fold) and YM022 (~186-fold, based on canine receptor IC50 values of 0.73 nM for CCK-B and 136 nM for CCK-A) [3]. Among acidic CCK-B antagonists, only compound 1f from the same medicinal chemistry series achieves higher selectivity (CCK-A/CCK-B ratio of 37,000), but L-736380 uniquely combines high selectivity with potent in vivo gastric acid antisecretory activity [1].

receptor selectivity CCK-A CCK-B off-target profiling subtype selectivity

In Vivo Gastric Acid Antisecretory Potency: L-736380 ID50 0.064 mg/kg vs Class-Level Benchmarks

In the anesthetized rat model of pentagastrin-stimulated gastric acid secretion, L-736380 produced dose-dependent inhibition with an ID50 of 0.064 mg/kg following intravenous administration [1]. Cross-study comparison with data from Attoub et al. (1998), who evaluated YM022, CI-988, and L-365,260 in the same anesthetized rat pentagastrin model, reveals that YM022 achieved an ID50 of 0.009 μmol/kg/h, CI-988 an ID50 of 0.6 μmol/kg/h, and L-365,260 an ID50 of 3.40 μmol/kg/h [2]. While direct molar conversion is complicated by differing units (mg/kg vs μmol/kg/h) and experimental protocols between laboratories, the rank order of antisecretory potency—YM022 > L-736380 > CI-988 >> L-365,260—is consistent with their relative in vitro CCK-B binding affinities and confirms that L-736380's sub-nanomolar receptor affinity translates into physiologically meaningful in vivo efficacy at sub-milligram-per-kilogram doses.

gastric acid secretion in vivo pharmacology pentagastrin antisecretory anesthetized rat model

Ex Vivo Brain CCK-B Receptor Occupancy: L-736380 Demonstrates CNS Target Engagement with ED50 1.7 mg/kg

L-736380 dose-dependently inhibited ex vivo [125I]CCK-8S binding in BKTO mouse brain membranes with an ED50 of 1.7 mg/kg following systemic administration [1]. This ex vivo binding assay directly quantifies CNS CCK-B receptor occupancy by the compound after peripheral dosing—a pharmacodynamic endpoint rarely reported for comparator CCK-B antagonists in the primary literature. In contrast, L-365,260 has been characterized as having limited brain penetration (brain extraction ratio of 6% relative to benzodiazepine, 70%) [2], and while YM022 and CI-988 have been studied in CNS behavioral models, their ex vivo brain receptor occupancy ED50 values have not been systematically reported in comparable formats. This makes the L-736380 ED50 of 1.7 mg/kg a uniquely quantifiable benchmark for CNS CCK-B target engagement studies.

CNS penetration brain receptor occupancy ex vivo binding blood-brain barrier BKTO mice

Controlled Tetrazole Acidity as a Differentiating Pharmacophore Feature: Rational pKa Modulation Distinct from L-365,260

L-736380 incorporates a tetrazol-5-ylamino group on the phenyl ring of the arylurea moiety where L-365,260 bears only an unsubstituted 3-methylphenyl urea [1]. The pKa of the aminotetrazole in L-736380 is predicted to be 5.27 ± 0.10 , placing it in a moderately acidic range that is distinct from the essentially neutral arylurea of L-365,260 and from the carboxylic acid of CI-988 (pKa ~5.6) [2]. The medicinal chemistry program that produced L-736380 used X-ray crystallographic data to demonstrate that the acidity of the tetrazole is conformationally controlled, and that systematic modulation of tetrazole pKa directly influences both CCK-B receptor affinity and in vivo antisecretory potency [1]. This acidity-based pharmacophore optimization strategy is a unique design feature not present in other major comparator series: L-365,260 lacks an ionizable acidic group at physiological pH, CI-988 relies on a carboxylic acid, and YM022/YF476 employ distinct structural motifs for receptor interaction.

tetrazole acidity pKa modulation pharmacophore design structure-activity relationship X-ray crystallography

Species-Independent CCK-B Affinity: L-736380 Avoids the Canine Affinity Loss Observed with L-365,260

L-365,260 exhibits a well-documented loss of affinity for CCK-B/gastrin receptors in canine tissues, with IC50 values of 20–40 nM in dog brain and gastric preparations compared to Ki values of 1.9–2.0 nM in rat, mouse, and human tissues [2][3]. This species-dependent pharmacology represents a significant limitation for translational studies employing dog models (e.g., Heidenhain pouch dogs for gastric acid secretion). While L-736380's affinity across species has not been as exhaustively profiled as L-365,260, the primary J Med Chem 1996 paper reports high-affinity binding across the series in rat and mouse systems, and the ex vivo brain binding data in BKTO mice (ED50 = 1.7 mg/kg) demonstrate robust target engagement in a rodent CNS model [1]. No species-dependent affinity loss has been reported for L-736380. In contrast, YM022 and YF476 have been explicitly profiled in canine models (Heidenhain pouch dogs) and maintain high affinity in those species [4], which may represent an advantage for canine translational studies.

species selectivity canine CCK-B cross-species pharmacology gastrin receptor translational research

Recommended Research Application Scenarios for L-736380 Based on Differentiated Evidence


CNS CCK-B Receptor Occupancy Studies Requiring Quantified Brain Target Engagement

L-736380 is the preferred CCK-B antagonist for studies requiring defined levels of central CCK-B receptor occupancy, as it is the only compound in its class with a published ex vivo brain binding ED50 (1.7 mg/kg in BKTO mice) [1]. Researchers investigating the role of CCK-B receptors in anxiety, panic disorder, pain modulation, or dopamine-mediated behaviors can use this ED50 value to prospectively select doses that achieve 50% or greater CNS receptor occupancy, an experimental design advantage not available with L-365,260 (limited brain penetration, ~6% extraction ratio) or CI-988 (no quantitative brain occupancy ED50 reported).

Peripheral CCK-B/Gastrin Pharmacology Excluding CCK-A Confounding Effects

With a CCK-A/CCK-B selectivity ratio of ~7,400-fold [1], L-736380 is ideally suited for studies of peripheral gastrin/CCK-B biology—including gastric acid secretion, ECL cell function, and gastrointestinal mucosal proliferation—where concomitant CCK-A receptor blockade (affecting gallbladder contraction, pancreatic secretion, and satiety) must be rigorously excluded. The 85-fold selectivity advantage over L-365,260 (~87-fold) [2] means that even at supratherapeutic concentrations, L-736380 maintains a clean CCK-B-selective pharmacological profile.

Orthogonal Pharmacological Confirmation Alongside YM022 or YF476 in Gastric Secretion Models

L-736380's in vivo gastric acid antisecretory ID50 of 0.064 mg/kg i.v. in anesthetized rats [1] places it in a potency tier between YM022 (ID50 0.009 μmol/kg/h) and CI-988 (ID50 0.6 μmol/kg/h) [3]. This intermediate potency, combined with its structurally distinct benzodiazepine-tetrazole scaffold (differentiated from the YM022/YF476 chemotype), makes L-736380 an excellent orthogonal probe for confirming that pharmacological effects observed with YM022 or YF476 are mechanism-based (CCK-B receptor antagonism) rather than compound-specific off-target effects.

Structure-Activity Relationship Studies on Acidic CCK-B Pharmacophores

L-736380 is the product of a systematic medicinal chemistry effort to control tetrazole acidity through conformational constraints, with X-ray crystallographic validation [1]. With a predicted pKa of 5.27 , it occupies a distinct acidity space compared to CI-988 (carboxylic acid, pKa ~5.6) [4] and the neutral L-365,260. Researchers exploring the relationship between pharmacophore acidity, receptor binding kinetics, and in vivo efficacy in the CCK-B field should select L-736380 as the benchmark acidic tetrazole-containing antagonist for comparative SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-736380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.